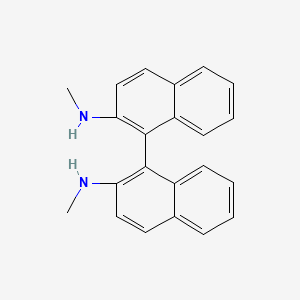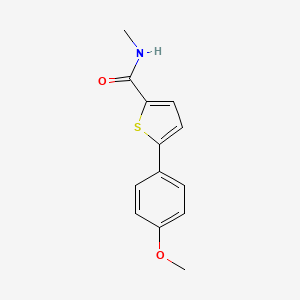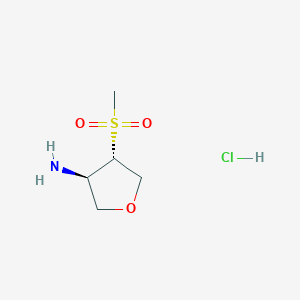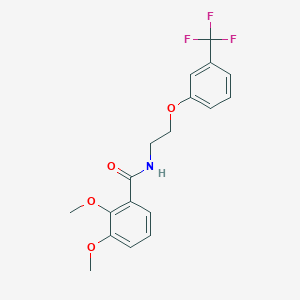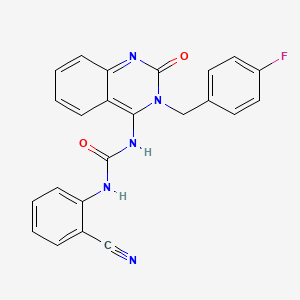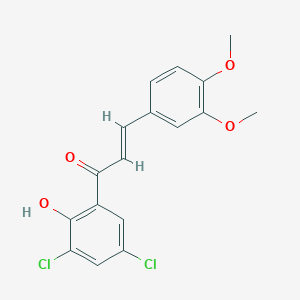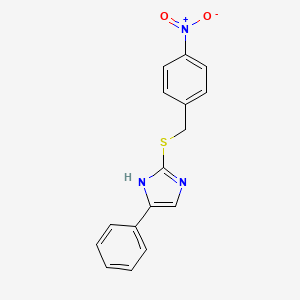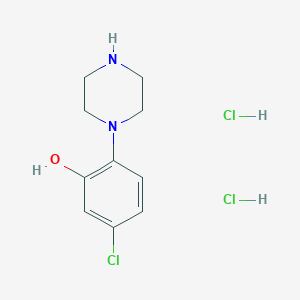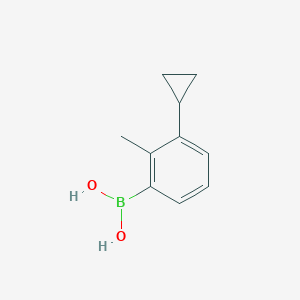
3-Cyclopropyl-2-methylphenylboronic acid
カタログ番号 B2375808
CAS番号:
2225175-51-7
分子量: 176.02
InChIキー: OSASQHNXISRQFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-2-methylphenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are generally environmentally benign and relatively stable .
Synthesis Analysis
The synthesis of organoboron compounds like 3-Cyclopropyl-2-methylphenylboronic acid often involves processes such as the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of alkyl boronic esters is also a method used in the synthesis of such compounds .Chemical Reactions Analysis
Organoboron compounds are known to participate in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling reaction, which is a type of carbon–carbon bond forming reaction . They can also undergo protodeboronation .科学的研究の応用
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : Boronic acids are widely used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is particularly useful due to its mild and functional group tolerant reaction conditions .
- Method : The reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst . The organoboron reagents are relatively stable, readily prepared, and generally environmentally benign .
- Results : The Suzuki–Miyaura coupling has been widely applied in various fields due to its exceptional versatility and efficiency .
-
Protodeboronation
- Field : Organic Chemistry
- Application : Boronic esters, which can be derived from boronic acids, are used in catalytic protodeboronation . This process is a valuable transformation in organic synthesis .
- Method : The protodeboronation involves the removal of a boron group from an organoboron compound under catalytic conditions .
- Results : The protodeboronation of boronic esters allows for formal anti-Markovnikov alkene hydromethylation .
-
Drug Design
- Field : Medicinal Chemistry
- Application : Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Method : The specific methods of application would depend on the particular drug or device being designed .
- Results : The use of boronic acids in drug design has led to the development of a variety of therapeutic agents .
-
Neutron Capture Therapy
- Field : Medical Physics
- Application : Boronic acids, including 3-Cyclopropyl-2-methylphenylboronic acid, can be used as boron-carriers in neutron capture therapy . This is a type of radiation therapy used to treat certain types of cancer .
- Method : In neutron capture therapy, boron-containing compounds are introduced into the body and accumulate in cancer cells . The patient is then exposed to a beam of low-energy neutrons, which are absorbed by the boron atoms, causing them to become radioactive and destroy the cancer cells .
- Results : Neutron capture therapy has shown promise in the treatment of certain types of cancer, including brain tumors .
-
Molecular Receptors
- Field : Supramolecular Chemistry
- Application : Boronic acids are used in the construction of molecular receptors, particularly for sugars . This is due to their ability to form reversible covalent bonds with diols, which are present in sugars .
- Method : The specific methods of application would depend on the particular receptor being designed .
- Results : The use of boronic acids in molecular receptors has led to the development of a variety of sensing and binding applications .
-
Covalent Organic Frameworks
- Field : Materials Engineering
- Application : Boronic acids are used in the construction of covalent organic frameworks . These are a type of porous material with potential applications in gas storage, catalysis, and drug delivery .
- Method : The construction of covalent organic frameworks typically involves the formation of strong covalent bonds between organic building blocks . Boronic acids can act as one of these building blocks, contributing to the stability and functionality of the resulting material .
- Results : The use of boronic acids in covalent organic frameworks has led to the development of a variety of new materials with unique properties .
Safety And Hazards
特性
IUPAC Name |
(3-cyclopropyl-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c1-7-9(8-5-6-8)3-2-4-10(7)11(12)13/h2-4,8,12-13H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSASQHNXISRQFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2CC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-methylphenylboronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)
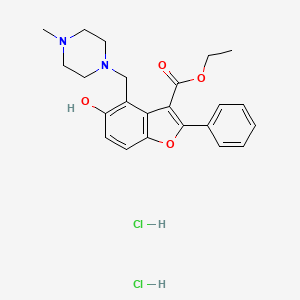
![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)
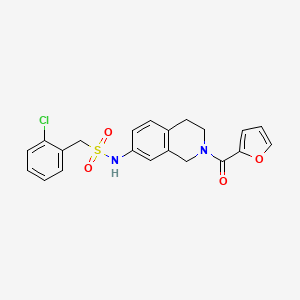
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2375735.png)
